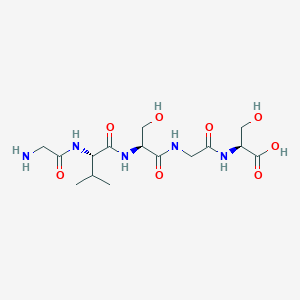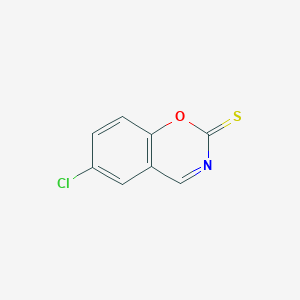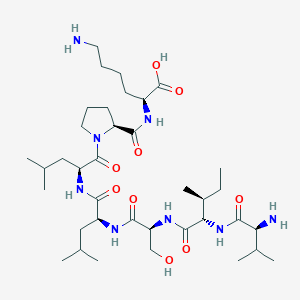
L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- is a peptide compound composed of seven amino acids: L-lysine, L-valine, L-isoleucine, L-serine, L-leucine, L-leucine, and L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-lysine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-valine, is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-isoleucine, L-serine, L-leucine, L-leucine, and L-proline).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acid side chains.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs or as a component of drug delivery systems.
Industry: The peptide can be utilized in the production of biomaterials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but they often include interactions with cell surface receptors, intracellular signaling pathways, and enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
L-lysyl-L-valyl-L-isoleucyl-L-arginyl-L-prolyl-L-leucyl-: This peptide has a similar structure but includes an arginine residue instead of serine.
L-valyl-L-prolyl-L-isoleucyl-: A shorter peptide with similar amino acid composition.
L-α-glutamyl-L-methionyl-L-arginyl-L-isoleucyl-L-seryl-L-arginyl-: Another peptide with a different sequence but containing some of the same amino acids.
Uniqueness
L-Lysine, L-valyl-L-isoleucyl-L-seryl-L-leucyl-L-leucyl-L-prolyl- is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for specific interactions with biological targets, making it valuable for research and therapeutic purposes.
Properties
CAS No. |
646029-77-8 |
|---|---|
Molecular Formula |
C37H68N8O9 |
Molecular Weight |
769.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C37H68N8O9/c1-9-23(8)30(44-34(50)29(39)22(6)7)35(51)43-27(19-46)32(48)41-25(17-20(2)3)31(47)42-26(18-21(4)5)36(52)45-16-12-14-28(45)33(49)40-24(37(53)54)13-10-11-15-38/h20-30,46H,9-19,38-39H2,1-8H3,(H,40,49)(H,41,48)(H,42,47)(H,43,51)(H,44,50)(H,53,54)/t23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
PKFJSVBGMOKGLC-JEDGRRCBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12583319.png)
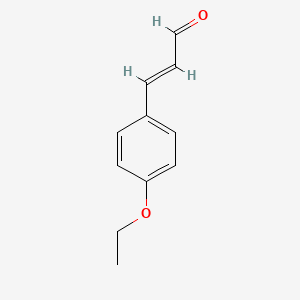
![Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate](/img/structure/B12583335.png)
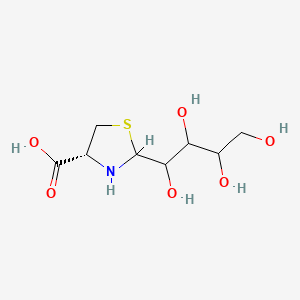

![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12583354.png)
![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)
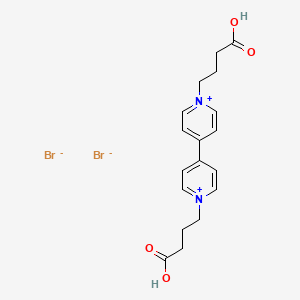
![4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12583368.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12583374.png)
